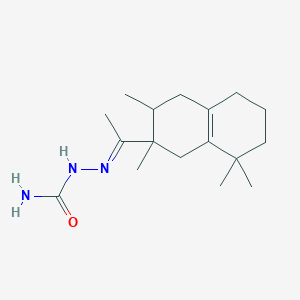
N,N'-bis(3-methylphenyl)-2,6-pyridinedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-bis(3-methylphenyl)-2,6-pyridinedicarboxamide, commonly known as BMPPD, is a novel compound that has gained attention due to its potential applications in scientific research. BMPPD is a small molecule that belongs to the family of pyridine dicarboxamides and has a molecular weight of 422.5 g/mol.
作用机制
The mechanism of action of BMPPD is not fully understood, but it is believed to involve the inhibition of the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BMPPD has been found to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and cell division. Additionally, BMPPD has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BMPPD has been found to have biochemical and physiological effects on cancer cells. BMPPD has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. Additionally, BMPPD has been found to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer.
实验室实验的优点和局限性
BMPPD has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. Additionally, BMPPD has been found to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, BMPPD has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, the synthesis of BMPPD is complex and requires specialized equipment and expertise.
未来方向
There are several future directions for the research on BMPPD. One direction is to further investigate the mechanism of action of BMPPD and its interaction with enzymes involved in cancer cell growth and proliferation. Additionally, further studies are needed to investigate the potential of BMPPD as a cancer therapy in vivo. Furthermore, the development of more efficient and cost-effective synthesis methods for BMPPD can facilitate its use in scientific research.
合成方法
The synthesis of BMPPD involves the reaction of 2,6-pyridinedicarboxylic acid with 3-methylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxylic acid group and the amine group, resulting in the formation of BMPPD.
科学研究应用
BMPPD has been found to have potential applications in scientific research, particularly in the field of cancer research. BMPPD has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, BMPPD has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
2-N,6-N-bis(3-methylphenyl)pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-14-6-3-8-16(12-14)22-20(25)18-10-5-11-19(24-18)21(26)23-17-9-4-7-15(2)13-17/h3-13H,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJBOFHHXKIQGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199272 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,N'-bis(3-methylphenyl)pyridine-2,6-dicarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(4-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5807681.png)



![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5807719.png)
![N-[3-(1H-benzimidazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5807730.png)

![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5807735.png)
![[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B5807741.png)
![2-{4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5807747.png)

![4-chloro-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5807755.png)
![methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5807760.png)